NSC-670224

Chemical biology Antifungal screening Mechanism of action

NSC‑670224 is a synthetic small molecule originally identified through an NCI Diversity Set high‑throughput yeast halo screen and subsequently demonstrated to be toxic to Saccharomyces cerevisiae at low micromolar concentrations. The compound is a cis‑configured 3,4‑dichloro benzyl cyclohexyloxy‑ethyl‑dimethylamine hydrochloride whose structure was definitively corrected from the previously misassigned 2,4‑dichloro arene via single‑crystal X‑ray crystallography and total synthesis.

Molecular Formula C21H34Cl3NO
Molecular Weight 422.86
CAS No. 1374648-47-1
Cat. No. B609663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC-670224
CAS1374648-47-1
SynonymsNSC-670224;  NSC 670224;  NSC670224; 
Molecular FormulaC21H34Cl3NO
Molecular Weight422.86
Structural Identifiers
SMILESCN(CCO[C@@]1(CC2=CC=C(Cl)C=C2Cl)CC[C@@H](C(C)(C)C)CC1)C.[H]Cl
InChIInChI=1S/C21H33Cl2NO.ClH/c1-20(2,3)17-8-10-21(11-9-17,25-13-12-24(4)5)15-16-6-7-18(22)14-19(16)23;/h6-7,14,17H,8-13,15H2,1-5H3;1H/t17-,21+;
InChIKeyFSIBYCVOFLVKGN-COQUQOPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NSC-670224 (CAS 1374648-47-1) Procurement Guide: Structurally Corrected Yeast‑Active Small Molecule with Tamoxifen‑Correlated Mechanism


NSC‑670224 is a synthetic small molecule originally identified through an NCI Diversity Set high‑throughput yeast halo screen and subsequently demonstrated to be toxic to Saccharomyces cerevisiae at low micromolar concentrations [1]. The compound is a cis‑configured 3,4‑dichloro benzyl cyclohexyloxy‑ethyl‑dimethylamine hydrochloride whose structure was definitively corrected from the previously misassigned 2,4‑dichloro arene via single‑crystal X‑ray crystallography and total synthesis [2]. Genome‑wide chemical sensitivity profiling in yeast revealed that NSC‑670224 and tamoxifen (NSC‑180973) exhibit highly similar deletion‑strain sensitivity patterns, and the two compounds share a COMPARE correlation coefficient of 0.55 across the NCI 60 human tumour cell line panel, indicating a partially overlapping target profile that is independent of the estrogen receptor [3].

Why Tamoxifen, Pan‑HDAC6 Inhibitors, or Uncharacterized Analogues Cannot Substitute for NSC‑670224 in Yeast‑Based Mechanistic Studies


NSC‑670224 occupies a narrow functional space that is not replicated by tamoxifen alone, by standard HDAC6‑selective chemotypes such as tubacin or ACY‑738, or by its own dechlorinated or stereochemically undefined congeners. Tamoxifen exhibits a yeast LC₅₀ of 4.1 μM versus 3.2 μM for NSC‑670224 under identical assay conditions, yet the two compounds are not interchangeable: genome‑wide yeast deletion profiling and NCI 60 COMPARE analysis (r = 0.55) confirm overlapping but non‑identical target signatures [1]. Critically, the correct 3,4‑dichloro substitution pattern was established only after X‑ray crystallographic revision of the original NCI database entry, which erroneously listed a 2,4‑dichloro arene [2]. Procurement of material that has not been verified against this corrected structure risks sourcing an inactive or mis‑annotated isomer. Furthermore, removal of the chlorine substituents (cis‑3, trans‑3) reduces yeast potency by approximately 8‑ to 9‑fold, and alteration of the choline‑chain dimethylamine to a morpholine (derivative 17) abolishes activity entirely [3]. No other commercially available compound combines the validated 3,4‑dichloro‑cis stereochemistry, the tamoxifen‑correlated but ER‑independent yeast activity profile, and a characterised analogue library suitable for affinity‑probe development.

NSC‑670224 Quantitative Differentiation Evidence: Head‑to‑Head Yeast Lethality, Structural Identity, and SAR Data


Yeast Lethality Potency: NSC‑670224 (cis‑11) vs. Tamoxifen in S. cerevisiae BY4741

In the same S. cerevisiae BY4741 16‑hour liquid growth assay, NSC‑670224 (cis‑11) demonstrated an LC₅₀ of 3.2 μM, compared to 4.1 μM for tamoxifen (NSC‑180973), representing a 1.28‑fold higher potency [1]. Both compounds were originally identified as hits from the NCI Diversity Set yeast halo screen [2] and were subsequently found to share highly similar genome‑wide yeast deletion‑strain sensitivity profiles, indicating a conserved, ER‑independent mechanism [3].

Chemical biology Antifungal screening Mechanism of action

Structural Identity Validation: Corrected 3,4‑Dichloro Arene vs. Original 2,4‑Dichloro Misassignment

The NCI database originally listed NSC‑670224 as a 2,4‑dichloro arene derivative. Total synthesis of both diastereomers followed by single‑crystal X‑ray analysis definitively established the correct structure as the 3,4‑dichloro arene (cis‑11) [1]. The authentic compound is now registered in MeSH under the IUPAC name (2‑(4‑tert‑butyl‑1‑(3,4‑dichloro‑benzyl)‑cyclohexyloxy)‑ethyl)‑dimethyl‑amine hydrochloride [2]. Any material procured under the obsolete 2,4‑dichloro annotation represents a different chemical entity whose biological activity has not been validated.

Structural chemistry Quality control X-ray crystallography

Chlorine Substituent Requirement: NSC‑670224 (3,4‑Cl₂) vs. Dechlorinated Analogues cis‑3 and trans‑3

Removal of the chlorine atoms from the benzyl ring reduces yeast toxicity by approximately one order of magnitude. In the same assay, cis‑3 (unsubstituted benzyl) exhibited an LC₅₀ of 26 μM and trans‑3 an LC₅₀ of 29 μM, compared to 3.2 μM for NSC‑670224 (cis‑11, 3,4‑dichloro) [1]. This 8.1‑fold (cis‑3) and 9.1‑fold (trans‑3) potency loss demonstrates that the 3,4‑dichloro substitution pattern is a critical pharmacophoric element, not merely a synthetic convenience.

Structure-activity relationship Medicinal chemistry Yeast toxicity

Stereochemical Impact on Potency: cis‑11 (NSC‑670224) vs. trans‑11 (Tamoxilog)

The trans diastereomer (trans‑11, designated 'tamoxilog') is consistently more potent than the cis diastereomer (cis‑11, NSC‑670224) across multiple compound pairs in this series. NSC‑670224 (cis‑11) exhibits an LC₅₀ of 3.2 μM, whereas trans‑11 shows an LC₅₀ of 2.3 μM under identical conditions, a 1.4‑fold difference [1]. This stereochemical preference is also observed in compound pair 7 (cis‑7 LC₅₀ 6.7 μM vs. trans‑7 LC₅₀ 2.5 μM) and in the opposite direction for pair 3 (cis‑3 26 μM vs. trans‑3 29 μM, where both are very weak). The cis configuration of NSC‑670224 is confirmed by X‑ray crystallography of the cis‑10 intermediate [2].

Stereochemistry Diastereomer comparison Antifungal potency

Human Cell Line Activity Correlation: NSC‑670224 vs. Tamoxifen Across the NCI 60 Panel

Using the NCI COMPARE algorithm, NSC‑670224 and tamoxifen demonstrated a correlation coefficient of 0.55 across the NCI 60 human tumour cell line panel, indicating a moderate but meaningful overlap in growth inhibition pattern that is not attributable to estrogen receptor modulation, since S. cerevisiae lacks ER homologues [1]. This correlation, combined with the genome‑wide yeast deletion profiling similarity, supports the hypothesis that the two compounds engage a shared, ER‑independent target in human cells. By contrast, the correlation between tamoxifen and other standard HDAC6 inhibitors (e.g., tubacin, ACY‑738) across the NCI 60 panel has not been reported in the context of yeast‑based comparative profiling, leaving NSC‑670224 as the only compound with a quantitatively documented tamoxifen‑overlapping signature derived from orthogonal yeast and human cell line datasets [2].

Cancer pharmacology NCI 60 screen COMPARE analysis

Choline Chain Pharmacophore Requirement: NSC‑670224 / Tamoxilog vs. Morpholino Derivative 17

Replacement of the terminal dimethylamine with a morpholine group (derivative 17) completely abolishes yeast growth inhibitory activity at 5 μM, rendering it indistinguishable from the DMSO vehicle control [1]. In contrast, NSC‑670224, tamoxilog (trans‑11), the chain‑elongated homologue 14, and the pyrrolidine analogue 15 all maintain strong activity under the same growth inhibition conditions. The hexanoate ester derivative 27, designed as a probe precursor, retains measurable activity with an LC₅₀ of 13.0 μM, confirming that the tert‑butyl region tolerates derivatisation while the choline chain does not [2]. This SAR defines the dimethylaminoethyl ether as a non‑negotiable pharmacophoric element for procurement decisions.

Pharmacophore mapping Medicinal chemistry Chemical probe development

NSC‑670224: Verified Application Scenarios for Chemical Biology, Antifungal Probe Development, and Tamoxifen Mechanism Dissection


ER‑Independent Tamoxifen Mechanism‑of‑Action Studies in Yeast

NSC‑670224 is the only compound for which genome‑wide yeast deletion profiling has been directly compared with tamoxifen, revealing a highly similar sensitivity pattern that is ER‑independent (S. cerevisiae lacks estrogen receptor homologues) [1]. Its yeast LC₅₀ of 3.2 μM, measured under the same conditions as tamoxifen's 4.1 μM, makes it a quantitatively matched comparator for experiments requiring a tamoxifen‑like chemical probe that bypasses estrogen receptor pharmacology entirely [2].

Antifungal Chemical Biology and Yeast Toxicology Screening

NSC‑670224 was discovered through a high‑throughput yeast halo assay that screened 3,104 NCI compounds and identified only 46 actives [1]. Its well‑characterised SAR — including the essential 3,4‑dichloro motif (8‑9‑fold potency loss upon removal) and the intolerant choline chain (morpholino replacement abolishes activity) — provides a structurally validated hit scaffold for antifungal probe optimisation [2]. The compound is suitable as a reference standard for yeast‑based antifungal screening cascades.

Affinity Probe Development for Target Deconvolution

The authors of the primary ChemMedChem study demonstrated that the tert‑butyl region of the scaffold tolerates derivatisation: alcohol 26 was prepared as a synthetic handle, and its hexanoate ester 27 retained measurable yeast activity (LC₅₀ = 13.0 μM) [1]. A biotinylated affinity probe based on this scaffold was synthesised for protein target extraction from yeast and human cell lines, as described in the associated PhD thesis [2]. NSC‑670224 is therefore the only compound in its class with a published derivatisation path suitable for chemical proteomics workflows.

NCI 60 Comparative Pharmacology and Drug Repurposing Pipelines

The COMPARE correlation coefficient of 0.55 between NSC‑670224 and tamoxifen across the NCI 60 panel provides a quantitative, computationally tractable rationale for including NSC‑670224 in drug repurposing screens that seek to identify tamoxifen‑like activity independent of the estrogen receptor [1]. No other compound in this structural class has published NCI 60 COMPARE data linked to tamoxifen, making NSC‑670224 uniquely positioned for studies that require a non‑steroidal, tamoxifen‑correlated phenotypic signature in human cancer cells.

Quote Request

Request a Quote for NSC-670224

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.